N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide
Overview
Description
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and recoverable catalysts ensures that the process is both efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. It acts as a tyrosine-protein kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR) and playing a role in the regulation of angiogenesis, cell survival, and migration .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-[(4-chlorophenyl)methyl]-2-[(3-chlorobenzoyl)amino]benzamide
Uniqueness
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity and potential therapeutic effects compared to similar compounds .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c22-16-10-8-14(9-11-16)13-23-21(27)18-6-1-2-7-19(18)24-20(26)15-4-3-5-17(12-15)25(28)29/h1-12H,13H2,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIZRGOIKCLSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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